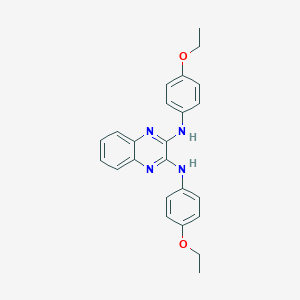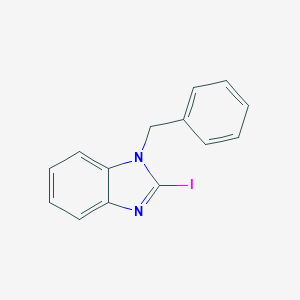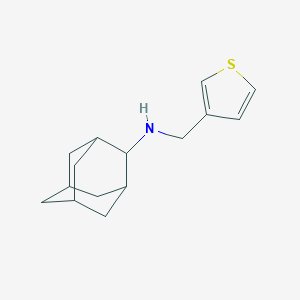![molecular formula C20H25NO4 B275825 2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-methyl-1-propanol](/img/structure/B275825.png)
2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-methyl-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-methyl-1-propanol, also known as BMD-1161, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. BMD-1161 is a selective inhibitor of aldosterone synthase, an enzyme that plays a critical role in the production of aldosterone, a hormone that regulates electrolyte and fluid balance in the body. In
Aplicaciones Científicas De Investigación
2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-methyl-1-propanol has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that 2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-methyl-1-propanol can effectively lower blood pressure in animal models of hypertension, without the side effects commonly associated with traditional antihypertensive drugs. 2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-methyl-1-propanol has also been shown to improve cardiac function and reduce inflammation in animal models of heart failure.
Mecanismo De Acción
2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-methyl-1-propanol works by selectively inhibiting aldosterone synthase, an enzyme that converts corticosterone to aldosterone in the adrenal glands. By inhibiting aldosterone synthesis, 2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-methyl-1-propanol reduces the amount of aldosterone in the body, leading to a reduction in sodium retention and blood pressure.
Biochemical and Physiological Effects:
2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-methyl-1-propanol has been shown to have a number of biochemical and physiological effects. In animal models of hypertension, 2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-methyl-1-propanol has been shown to reduce blood pressure by up to 30%. 2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-methyl-1-propanol has also been shown to improve cardiac function by reducing fibrosis and inflammation in the heart. In addition, 2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-methyl-1-propanol has been shown to improve endothelial function and reduce oxidative stress, which may have implications for the treatment of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-methyl-1-propanol is its selectivity for aldosterone synthase, which reduces the risk of off-target effects. 2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-methyl-1-propanol is also highly soluble in water, making it suitable for use in in vitro and in vivo experiments. However, one limitation of 2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-methyl-1-propanol is its relatively short half-life, which may limit its efficacy in clinical settings.
Direcciones Futuras
There are several future directions for research on 2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-methyl-1-propanol. One area of interest is the potential use of 2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-methyl-1-propanol in the treatment of heart failure, a condition that affects millions of people worldwide. Another area of interest is the development of more potent and selective aldosterone synthase inhibitors, which may have even greater therapeutic potential. Finally, further research is needed to better understand the long-term effects of 2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-methyl-1-propanol on cardiovascular health and to determine its safety and efficacy in clinical trials.
Métodos De Síntesis
The synthesis of 2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-methyl-1-propanol was first reported by researchers at Boehringer Ingelheim in 2017. The synthesis method involves the coupling of a benzylamine derivative with a benzodioxin-containing intermediate, followed by a series of chemical transformations to introduce the methyl and isopropyl groups. The final product is obtained in high yield and purity, making it suitable for further research and development.
Propiedades
Fórmula molecular |
C20H25NO4 |
|---|---|
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
2-[[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]methylamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C20H25NO4/c1-20(2,14-22)21-12-15-3-6-17(7-4-15)25-13-16-5-8-18-19(11-16)24-10-9-23-18/h3-8,11,21-22H,9-10,12-14H2,1-2H3 |
Clave InChI |
QIGURPMJSFFXCH-UHFFFAOYSA-N |
SMILES |
CC(C)(CO)NCC1=CC=C(C=C1)OCC2=CC3=C(C=C2)OCCO3 |
SMILES canónico |
CC(C)(CO)NCC1=CC=C(C=C1)OCC2=CC3=C(C=C2)OCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene](/img/structure/B275747.png)

![1-({2-[(5-Chloro-2-methoxybenzyl)amino]ethyl}amino)propan-2-ol](/img/structure/B275755.png)
![N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-1-phenylethanamine](/img/structure/B275756.png)
![1-({2-[(Thiophen-3-ylmethyl)amino]ethyl}amino)propan-2-ol](/img/structure/B275758.png)
![4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide](/img/structure/B275761.png)

![N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-2-methoxyethanamine](/img/structure/B275763.png)
![1-[5-(3-chlorophenyl)furan-2-yl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B275767.png)
![N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B275768.png)
![1-[5-(3,5-dichlorophenyl)furan-2-yl]-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B275769.png)